3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone
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Overview
Description
The compound “3-(3-Chloro-5-fluorophenyl)-2’-cyanopropiophenone” is a complex organic molecule that contains several functional groups. It has a phenyl ring which is substituted with chlorine and fluorine atoms, a cyanogroup (-CN), and a propiophenone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity.
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, one possible method could involve the reaction of a suitable 3-chloro-5-fluorophenyl compound with a 2’-cyanopropiophenone derivative.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, the halogen substituents, the cyanogroup, and the propiophenone group would all contribute to its overall structure. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The halogen substituents on the phenyl ring could potentially undergo substitution reactions. The cyanogroup could be involved in addition reactions or could act as a leaving group. The carbonyl group in the propiophenone moiety could undergo a variety of reactions, including nucleophilic addition or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) derivatives, which are structurally related to 3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone, have been extensively used in developing chemosensors. These sensors can detect a wide array of analytes including metal ions, anions, and neutral molecules with high selectivity and sensitivity, showcasing the compound's potential in analytical and diagnostic applications (Roy, 2021).
Pharmacological and Therapeutic Applications
Chlorogenic Acid (CGA), sharing a similar phenolic structure with 3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone, exhibits multifaceted pharmacological effects. It plays significant roles as an antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective agent. Furthermore, CGA has been implicated in modulating lipid metabolism and glucose regulation, highlighting the compound's potential in managing metabolic disorders (Naveed et al., 2018). Additionally, Chlorogenic Acid exhibits promising therapeutic properties against metabolic syndrome, showcasing its potential in the prevention and treatment of diseases including diabetes and cardiovascular disorders (Santana-Gálvez et al., 2017).
Organic Synthesis
Compounds structurally akin to 3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone, such as 2-Fluoro-4-bromobiphenyl, serve as key intermediates in manufacturing pharmaceuticals like flurbiprofen. The compound's synthesis and the exploration of practical, cost-effective methods for its production have pivotal implications in the pharmaceutical industry (Qiu et al., 2009).
Safety And Hazards
Without specific information, it’s hard to provide detailed safety and hazard information for this compound. However, as a general rule, compounds with halogens and cyanogroups should be handled with care as they can be potentially harmful or toxic.
Future Directions
The study and application of this compound would depend on its properties and reactivity. It could potentially be explored for use in organic synthesis, medicinal chemistry, or material science, among other fields.
Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and literature references are needed. Always follow safety guidelines when handling chemical compounds.
properties
IUPAC Name |
2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO/c17-13-7-11(8-14(18)9-13)5-6-16(20)15-4-2-1-3-12(15)10-19/h1-4,7-9H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJQHOXINKWNTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644940 |
Source
|
Record name | 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone | |
CAS RN |
898750-22-6 |
Source
|
Record name | 2-[3-(3-Chloro-5-fluorophenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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